3-Ethyl-2,6-diphenylpiperidin-4-ol
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Overview
Description
3-Ethyl-2,6-diphenylpiperidin-4-ol is a chemical compound that belongs to the piperidine class. It is characterized by the presence of an ethyl group at the third position, two phenyl groups at the second and sixth positions, and a hydroxyl group at the fourth position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-diphenylpiperidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic aromatic substitution of aryl halides, followed by cyclization and reduction steps. The reaction conditions often include the use of strong bases and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6-diphenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibenzylidene-1-phenethylpiperidin-4-one: Another piperidine derivative with similar structural features.
2,6-Diphenylpiperidine: Lacks the ethyl and hydroxyl groups but shares the phenyl substitutions
Uniqueness
3-Ethyl-2,6-diphenylpiperidin-4-ol is unique due to the presence of both ethyl and hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66075-48-7 |
---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-ethyl-2,6-diphenylpiperidin-4-ol |
InChI |
InChI=1S/C19H23NO/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15/h3-12,16-21H,2,13H2,1H3 |
InChI Key |
OKNRTYWYWMOJGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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